Fluorescence Quantum Yield (Φf) Comparison: 1,4-Bis(phenylethynyl)anthracene vs. 9,10-Diphenylanthracene (DPA) Derivatives
In a systematic study of 32 phenyl- or phenylethynyl-substituted aromatic compounds, the bis(phenylethynyl)anthracene series, which includes 1,4-bis(phenylethynyl)anthracene, exhibited high fluorescence quantum yields in the range of 0.7 to 0.9 [1]. In stark contrast, 9,10-diphenylanthracene derivatives substituted in the 1,4-positions experienced a significant reduction in quantum yield due to steric interactions [1]. This comparison directly highlights the advantage of the acetylene linker in maintaining high emission efficiency even with non-9,10 substitution.
| Evidence Dimension | Fluorescence Quantum Yield (Φf) |
|---|---|
| Target Compound Data | 0.7–0.9 (reported range for the bis(phenylethynyl)anthracene series) |
| Comparator Or Baseline | 9,10-Diphenylanthracene derivatives with 1,4-substitution: significant reduction in Φf due to steric hindrance |
| Quantified Difference | Not explicitly quantified for this specific pair; the finding is a qualitative observation of 'significant reduction' vs. 'high quantum yields' of 0.7–0.9. |
| Conditions | Measured in benzene solution using quinine sulfate as reference standard. |
Why This Matters
For applications requiring efficient fluorescence from non-9,10-substituted anthracenes, the acetylene linker is essential to avoid the steric quenching observed in analogous diphenylanthracenes.
- [1] Hanhela, P. J.; Paul, D. B. Evaluation of fluorescent materials for colour control of peroxylate chemiluminescence. IV. Fluorescence quantum yields of some phenyl and phenylethynyl aromatic compounds. Aust. J. Chem. 1984, 37 (3), 553–559. View Source
